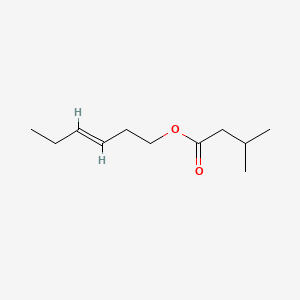
3-Hexenyl isovalerate, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexenyl isovalerate, (3E)-, can be synthesized through the esterification reaction between hex-3-en-1-ol and isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 3-Hexenyl isovalerate, (3E)-, involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Hexenyl isovalerate, (3E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Hex-3-en-1-al (aldehyde) or hex-3-enoic acid (carboxylic acid).
Reduction: Hex-3-en-1-ol (alcohol).
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
3-Hexenyl isovalerate, (3E)-, has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used as a flavoring agent in the food and beverage industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Hexenyl isovalerate, (3E)-, involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with olfactory receptors to produce a characteristic aroma. In biological systems, it may modulate various signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Hex-3-en-1-yl acetate: Another ester with a similar structure but different functional group.
Hex-3-en-1-yl butyrate: Similar ester with a different carboxylic acid component.
Hex-3-en-1-yl propionate: Similar ester with a different carboxylic acid component.
Uniqueness
3-Hexenyl isovalerate, (3E)-, is unique due to its specific combination of hex-3-en-1-ol and isovaleric acid, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and plant metabolite further distinguishes it from other similar compounds .
Properties
CAS No. |
88296-26-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+ |
InChI Key |
AIQLNKITFBJPFO-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)CC(C)C |
Canonical SMILES |
CCC=CCCOC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


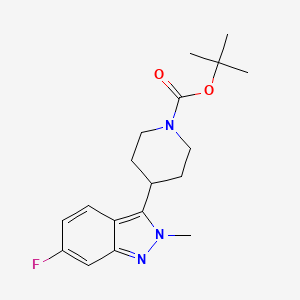
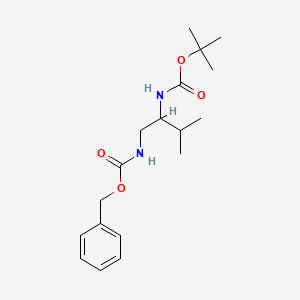
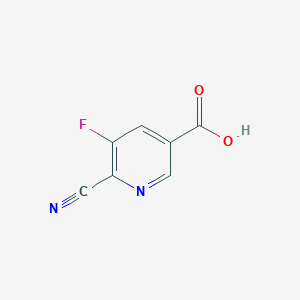
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
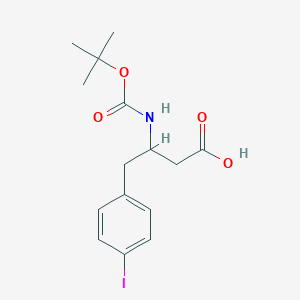
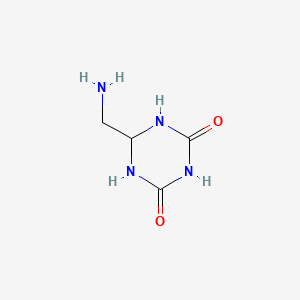
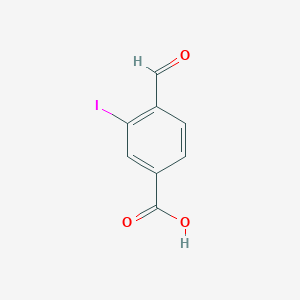
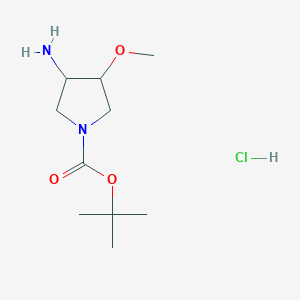
![(R)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B12283290.png)
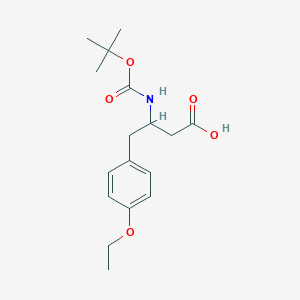
![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
amine hydrochloride](/img/structure/B12283298.png)
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
